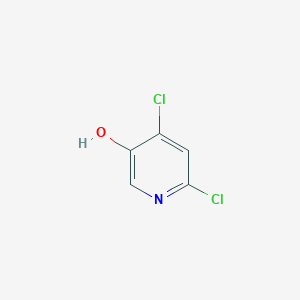

![molecular formula C11H18Cl3N3O B1373648 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride CAS No. 1221726-22-2](/img/structure/B1373648.png)

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

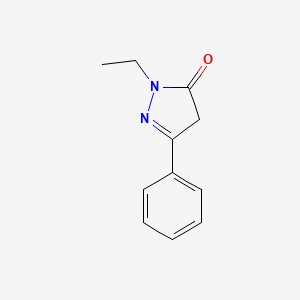

“3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2N3O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of a similar compound, 4-amino-N-[2 (diethylamino)ethyl]benzamide, has been reported . The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthesis and Anti-Inflammatory Activity : A study focused on the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, which includes a compound structurally related to 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride. These compounds demonstrated anti-inflammatory activity, highlighting their potential therapeutic applications (Lynch et al., 2006).

Cardiac Electrophysiological Activity : Another research synthesized N-substituted imidazolylbenzamides, including N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, which is structurally similar to 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride. These compounds exhibited potent cardiac electrophysiological activity, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Chemical Transformations and Analysis

- Reactions and Derivatives : The reactions and transformations of related compounds, such as o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide, provide insights into the synthesis pathways and potential applications of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Usifoh & Okunrobo, 2009).

Pharmaceutical Research

- Potential Antitumor Agents : Research into derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which is structurally similar to 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride, has shown potential in antitumor applications. These studies explore the structure-activity relationships and the potential effectiveness of these compounds in treating cancer (Rewcastle et al., 1986).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Result of Action

The molecular and cellular effects of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride’s action are currently unknown

Propiedades

IUPAC Name |

3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDJVQOYNHVKLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)

![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)

![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)

![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)